molecular formula C6H11ClO2S B1447023 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride CAS No. 1803599-11-2

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

Cat. No. B1447023
M. Wt: 182.67 g/mol
InChI Key: MEQVPPZLZQZNRH-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is 1S/C6H11ClO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Sulfonylation and Transformation Processes

  • Sulfonylation in Synthesis : The compound 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride, due to its sulfonyl chloride group, plays a crucial role in chemical synthesis, particularly in sulfonylation reactions. For instance, methylenecyclopropylcarbinols, when treated with sulfonyl chloride, form sulfonated products, which can be transformed into corresponding 3-methylenecyclobutyl sulfonates through specific chromatography techniques. Such transformations are essential in synthesizing various organic compounds and are substantiated by computational studies to understand the underlying mechanisms (Shao, Li, & Shi, 2007).
  • Reactivity and Rearrangements : Additionally, this compound demonstrates significant reactivity and potential for rearrangements in organic synthesis. For example, a specific treatment involving potassium hydroxide leads to the rearrangement of certain sulfonyl-ethanones, showcasing the compound's role in facilitating novel chemical pathways and transformations (Bin, Lee, & Kim, 2004).

Synthesis of Sulfonyl Chlorides

  • Industrial Applications : Sulfonyl chlorides are integral in producing various commercial products, including detergents, pharmaceuticals, dyes, and herbicides. The synthesis of such compounds often involves the oxidation of thiols, disulfides, or the reaction of sulfonic acids with specific reagents. A novel synthesis method involving chlorine dioxide presents a convenient and high-yield approach, offering a valuable alternative to traditional methods with certain advantages in terms of reaction conditions and product yield (Lezina, Rubtsova, & Kuchin, 2011).

Use in Organic Synthesis

  • Difunctionalization Processes : The sulfonyl chloride moiety is fundamental in difunctionalization processes, an essential technique in organic synthesis. For instance, visible-light-mediated sulfonylation of vinylcyclopropanes with sulfonyl chlorides facilitates the synthesis of sulfonylmethyl-substituted compounds. This process benefits from mild conditions, the use of readily available reagents, and eco-friendly energy sources (Wang et al., 2019).
  • Catalysis in Sulfonylation Reactions : The compound also finds application in catalysis, particularly in sulfonylation reactions. For example, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids are used as reaction media and catalysts for Friedel-Crafts sulfonylation, enhancing reactivity and yield under ambient conditions. Such studies also delve into the mechanistic aspects, contributing to our understanding of these chemical processes (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(1-methylcyclopropyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQVPPZLZQZNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
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2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

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